

(3R,4R,6S)-3,6-Dihydroxy-1-menthene chemical information

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Compound of Interest

Compound Name: *p*-Menth-1-ene-3,6-diol

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(3R,4R,6S)-3,6-Dihydroxy-1-menthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R,6S)-3,6-Dihydroxy-1-menthene is a naturally occurring monoterpenoid diol. This document provides a comprehensive overview of its chemical properties, structural information, and potential biological significance based on available scientific literature. While detailed experimental protocols and specific biological activity data for this stereoisomer are limited in publicly accessible resources, this guide consolidates the existing knowledge and provides context based on related p-menthane derivatives.

Chemical Information

(3R,4R,6S)-3,6-Dihydroxy-1-menthene, also known as **p-Menth-1-ene-3,6-diol**, is a derivative of menthene, a monoterpene. Its structure is characterized by a cyclohexene ring with hydroxyl groups at positions 3 and 6, a methyl group at position 1, and an isopropyl group at position 4. The specific stereochemistry is defined by the (3R,4R,6S) configuration.

Chemical Structure

Systematic Name: (3R,4R,6S)-1-methyl-4-(propan-2-yl)cyclohex-1-ene-3,6-diol

Molecular Formula: C₁₀H₁₈O₂

Molecular Weight: 170.25 g/mol

Physicochemical Properties

Quantitative physicochemical data for (3R,4R,6S)-3,6-Dihydroxy-1-menthene is not extensively reported. However, based on its structure and data for related compounds, the following properties can be inferred. A database entry for a different stereoisomer, (3r,4s,6r)-**p-Menth-1-ene-3,6-diol**, provides some predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties which may offer some insights, although they are not specific to the (3R,4R,6S) isomer.^[1]

Table 1: Predicted Physicochemical and ADMET Properties for a **p-Menth-1-ene-3,6-diol** Stereoisomer^[1]

Property	Predicted Value
Molecular Weight	170.25 g/mol
XlogP	1.00
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Topological Polar Surface Area	40.5 Å ²
Human Intestinal Absorption	+ (High Probability)
Blood Brain Barrier Penetration	+ (Probability)

Note: These values are predicted for the (3r,4s,6r) stereoisomer and should be used with caution as they may not accurately represent the (3R,4R,6S) isomer.

Structural Elucidation and Spectroscopic Data

A study by Çelik et al. focused on the synthesis, crystal structure, and theoretical characterization of (3R,4R,6S)-3,6-Dihydroxy-1-menthene isolated from *Echinophora tenuifolia*. The crystal structure reveals that the cyclohexene ring adopts a half-chair conformation. The crystal packing is characterized by weak intermolecular O-H...O hydrogen bonds.

While the full spectroscopic data (^1H -NMR, ^{13}C -NMR, IR, MS) for this specific stereoisomer is not readily available in the searched literature, general spectral features of p-menthane diols can be anticipated.

- ^1H -NMR: Expected signals would include those for the methyl and isopropyl groups, olefinic protons, and protons on carbons bearing the hydroxyl groups.
- ^{13}C -NMR: Signals corresponding to the ten carbon atoms, including the sp^2 carbons of the double bond and the sp^3 carbons, with shifts influenced by the hydroxyl groups.
- IR Spectroscopy: A broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ characteristic of O-H stretching, and peaks corresponding to C-H and C=C stretching.
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at m/z 170, with fragmentation patterns typical for cyclic alcohols.

Synthesis and Isolation

Natural Sources

(3R,4R,6S)-3,6-Dihydroxy-1-menthene has been identified as a natural product isolated from:

- The plant *Echinophora tenuifolia*.
- The roots of *Pueraria lobata*, where it is classified as a flavonoid product.[\[2\]](#)

Chemical Synthesis

A synthetic route to (3R,4R,6S)-3,6-Dihydroxy-1-menthene has been reported, though the detailed experimental protocol from the primary literature could not be accessed. The synthesis of related p-menthane diols often involves the acid-catalyzed cyclization of citronellal.

Biological Activity and Potential Applications

Specific biological activity and pharmacological data for (3R,4R,6S)-3,6-Dihydroxy-1-menthene are not extensively documented. However, various derivatives of p-menthane and other dihydroxy monoterpenoids have demonstrated a range of biological activities, suggesting potential areas of investigation for this compound.

Potential Anticancer Activity

Many natural products, including monoterpenoids, are investigated for their anticancer properties. The modulation of signaling pathways that control cell proliferation and apoptosis is a common mechanism. While no specific studies on (3R,4R,6S)-3,6-Dihydroxy-1-menthene and cancer have been found, other dihydroxy derivatives of natural phenolic monoterpenoids have shown antiproliferative effects.

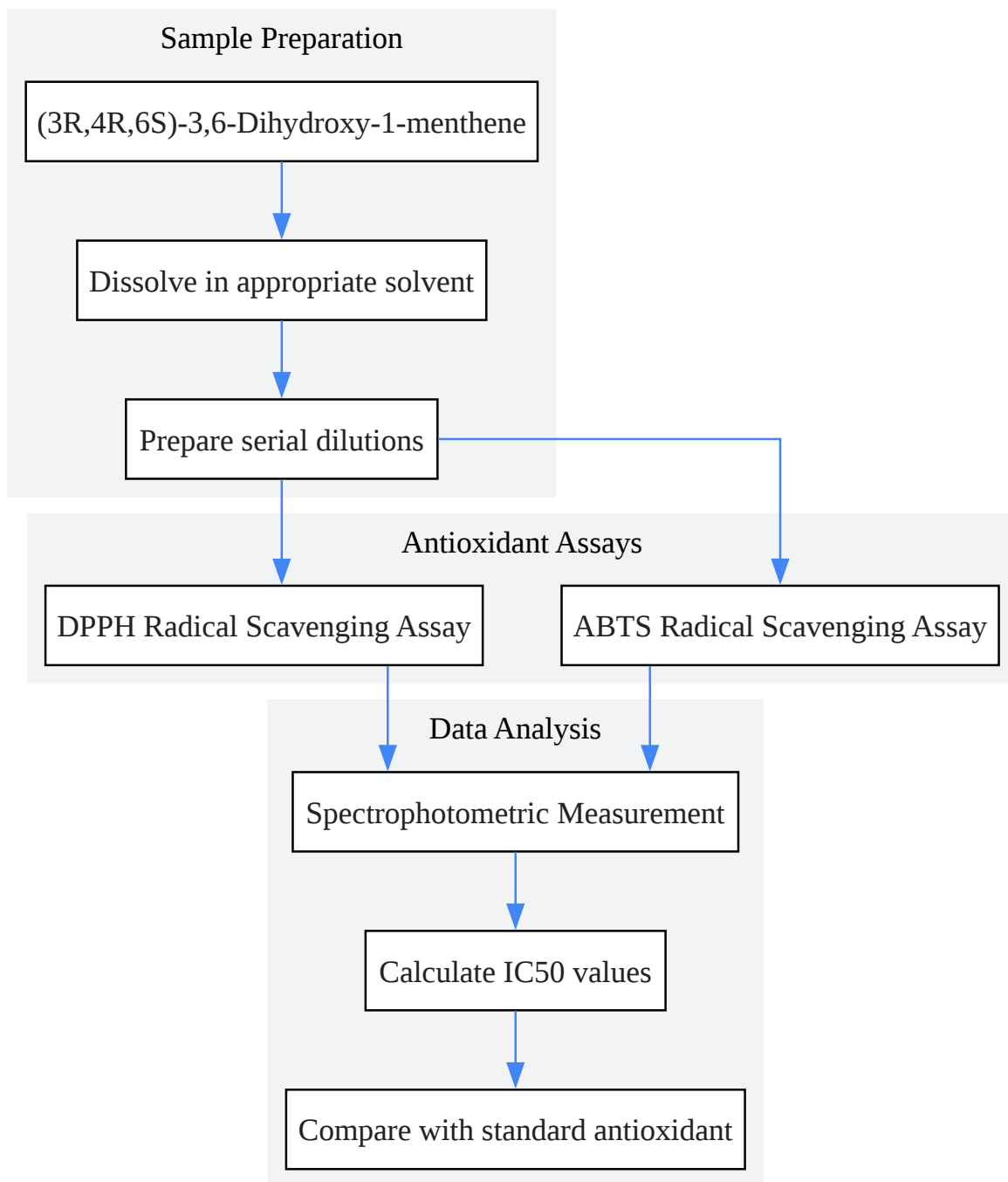
Potential Antioxidant Activity

The presence of hydroxyl groups in the structure of (3R,4R,6S)-3,6-Dihydroxy-1-menthene suggests that it may possess antioxidant properties. The hydroxyl groups can act as hydrogen donors to scavenge free radicals. Studies on other dihydroxy compounds have shown that the position and number of hydroxyl groups significantly influence their antioxidant capacity.

Experimental Protocols (Hypothetical Examples)

As detailed experimental protocols for (3R,4R,6S)-3,6-Dihydroxy-1-menthene are not available, the following sections provide hypothetical, generalized protocols for the types of experiments that would be relevant for its study.

Hypothetical Workflow for Antioxidant Activity Screening

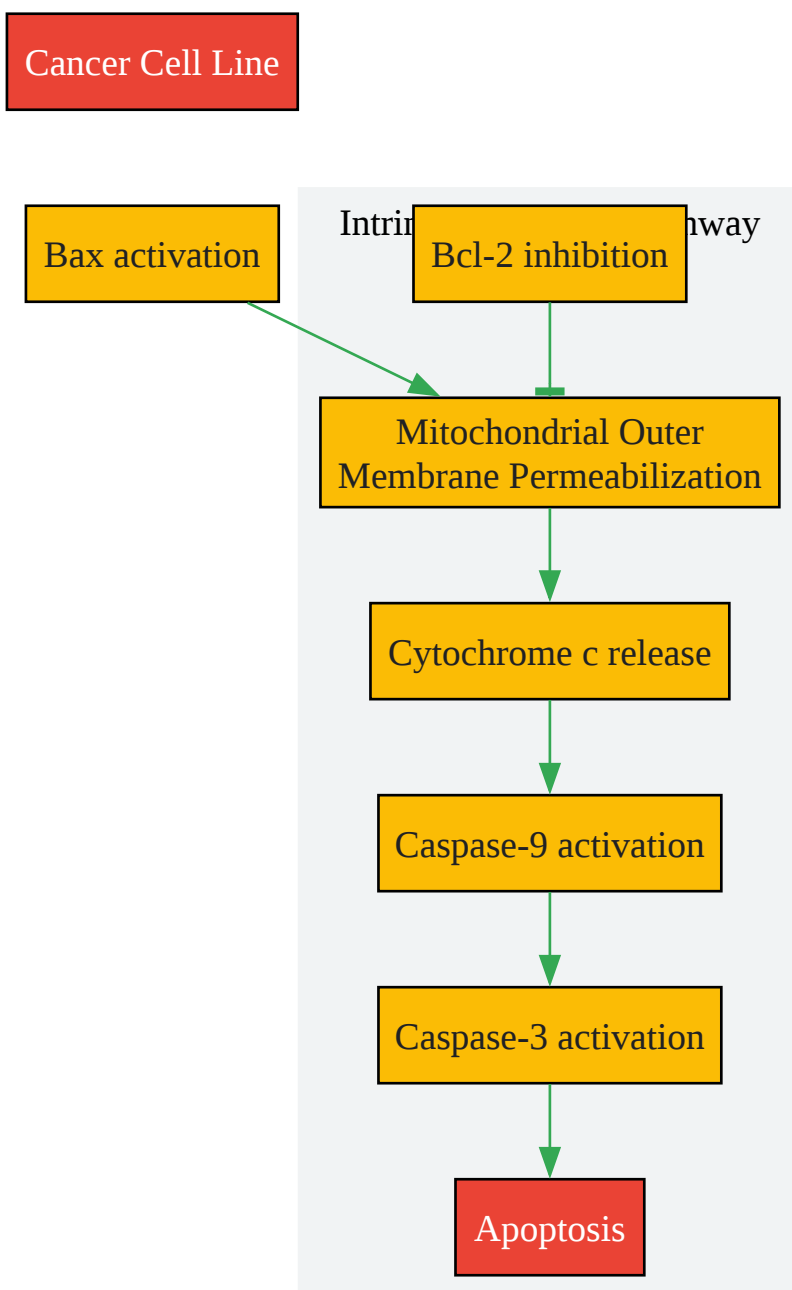


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Caption: Hypothetical workflow for evaluating the antioxidant potential of (3R,4R,6S)-3,6-Dihydroxy-1-menthene.

Generic Apoptosis Signaling Pathway for Investigation

(3R,4R,6S)-3,6-Dihydroxy-1-menthene



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Caption: A generic intrinsic apoptosis pathway that could be investigated for its modulation by the compound.

Conclusion and Future Directions

(3R,4R,6S)-3,6-Dihydroxy-1-menthene is a chiral natural product with a defined stereochemistry. While its synthesis and crystal structure have been reported, there is a notable lack of publicly available data on its biological activities and the underlying mechanisms. The known bioactivities of structurally related p-menthane diols suggest that this compound could be a candidate for further investigation, particularly in the areas of anticancer and antioxidant research. Future research should focus on obtaining detailed spectroscopic data for unambiguous identification, developing and documenting a reproducible synthetic route, and conducting comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and potential therapeutic applications.

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